molecular formula C12H19N3O3 B13884066 N-(4-methoxy-3-nitrophenyl)-N',N'-dimethylpropane-1,3-diamine

N-(4-methoxy-3-nitrophenyl)-N',N'-dimethylpropane-1,3-diamine

Cat. No.: B13884066
M. Wt: 253.30 g/mol
InChI Key: IESZTVUWPWJOSN-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-nitrophenyl)-N’,N’-dimethylpropane-1,3-diamine is a chemical compound characterized by the presence of a methoxy group, a nitro group, and a diamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-nitrophenyl)-N’,N’-dimethylpropane-1,3-diamine typically involves the nitration of a methoxy-substituted aromatic compound followed by the introduction of a diamine chain. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-nitrophenyl)-N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted aromatic compounds, which can be further utilized in different applications.

Scientific Research Applications

N-(4-methoxy-3-nitrophenyl)-N’,N’-dimethylpropane-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-nitrophenyl)-N’,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3-nitrophenyl)acetamide
  • N-(4-methoxy-3-nitrophenyl)-N-methylacetamide
  • N-(4-methoxy-3-nitrophenyl)-N’,N’-dimethylpropane-1,2-diamine

Uniqueness

N-(4-methoxy-3-nitrophenyl)-N’,N’-dimethylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of both a methoxy and a nitro group on the aromatic ring, as well as the diamine chain

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

N-(4-methoxy-3-nitrophenyl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H19N3O3/c1-14(2)8-4-7-13-10-5-6-12(18-3)11(9-10)15(16)17/h5-6,9,13H,4,7-8H2,1-3H3

InChI Key

IESZTVUWPWJOSN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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